[(1-Ethyl-1H-pyrazol-5-yl)methyl](3-methylbutan-2-yl)amine
CAS No.:
Cat. No.: VC17844035
Molecular Formula: C11H21N3
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3 |
|---|---|
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-3-methylbutan-2-amine |
| Standard InChI | InChI=1S/C11H21N3/c1-5-14-11(6-7-13-14)8-12-10(4)9(2)3/h6-7,9-10,12H,5,8H2,1-4H3 |
| Standard InChI Key | CCDXWUIJKHQHNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CNC(C)C(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, (1-ethyl-1H-pyrazol-5-yl)methyl-(3-methylbutan-2-yl)amine, reflects its bifunctional structure: a pyrazole ring substituted with an ethyl group at the 1-position and a methylamine group at the 5-position, linked to a branched 3-methylbutan-2-yl amine moiety . Its molecular formula is C₁₁H₂₁N₃, with a molecular weight of 195.3 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1522569-34-1 | |
| Molecular Formula | C₁₁H₂₁N₃ | |
| Molecular Weight | 195.3 g/mol | |
| Synonyms | AKOS026742495, EN300-163431 |
Stereochemical Considerations
The compound’s structure permits conformational flexibility due to the rotation around the methylene (-CH₂-) bridge connecting the pyrazole and amine groups. Computational models suggest a low-energy gauche conformation stabilizes the molecule via van der Waals interactions between the pyrazole ring and the branched alkyl chain .
Synthesis and Reactivity
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous pyrazole-amine derivatives are typically synthesized via:
-
Nucleophilic Substitution: Reaction of 5-(chloromethyl)-1-ethyl-1H-pyrazole with 3-methylbutan-2-amine under basic conditions .
-
Reductive Amination: Condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methylbutan-2-amine using a reducing agent like sodium cyanoborohydride .
Yield optimization remains challenging due to steric hindrance from the branched alkyl amine, often requiring elevated temperatures (80–100°C) and polar aprotic solvents like DMF .
Stability and Degradation
The compound is stable under inert atmospheres but prone to oxidation at the amine center upon prolonged exposure to air, forming N-oxide byproducts . Hydrolytic stability tests indicate no decomposition in aqueous solutions at pH 5–9 over 24 hours .
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 | ACD/Labs |
| Water Solubility | <1 mg/mL | ACD/Labs |
| pKa | 9.2 | ChemAxon |
Applications in Research
Pharmaceutical Intermediates
The compound’s amine and pyrazole motifs are valuable in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Pyrazole derivatives exhibit affinity for adenosine A₂A receptors, suggesting potential in neurodegenerative disease therapeutics .
Ligand Design in Coordination Chemistry
The tertiary amine serves as a Lewis base, enabling coordination to transition metals like Cu(II) and Pd(II). Such complexes are explored for catalytic applications, including cross-coupling reactions .
| Hazard Type | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use eye protection |
| Respiratory Risk | H335 | Ensure adequate ventilation |
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